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molecular formula C8H14N2O3 B8527933 N-(2-Nitrocyclooctylidene)hydroxylamine CAS No. 2209-35-0

N-(2-Nitrocyclooctylidene)hydroxylamine

Cat. No. B8527933
M. Wt: 186.21 g/mol
InChI Key: VIIQLANGSSDPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04024327

Procedure details

1-Nitroso-2-nitrocyclooctane, in a three-fold amount of dioxane, is heated for 2 hours under nitrogen at 100° C, whilst stirring. After removing the solvent on a rotary evaporator, 2-nitro-cyclooctan-1-one-oxime is obtained, in quantitative yield, as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:3]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[N+:11]([O-:13])=[O:12])=[O:2]>O1CCOCC1>[N+:11]([CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:3]1=[N:1][OH:2])([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)C1C(CCCCCC1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1C(CCCCCC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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